molecular formula C22H19F2N3O4S B12419658 BRD4 Inhibitor-23

BRD4 Inhibitor-23

Numéro de catalogue: B12419658
Poids moléculaire: 459.5 g/mol
Clé InChI: XJYPAGQKIHIXCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BRD4 Inhibitor-23 is a small molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in cancer therapy, particularly in targeting cancers such as acute myeloid leukemia, multiple myeloma, and various solid tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-23 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity to BRD4 . The reaction conditions often include the use of organic solvents like dichloromethane, and reagents such as pyridine and sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: BRD4 Inhibitor-23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the benzo[d]isoxazol scaffold, which are evaluated for their inhibitory activity against BRD4 .

Applications De Recherche Scientifique

BRD4 Inhibitor-23 has a wide range of scientific research applications, including:

Mécanisme D'action

BRD4 Inhibitor-23 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This disruption leads to the inhibition of gene transcription and the downregulation of oncogenes such as c-MYC. Additionally, this compound has been shown to induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase .

Comparaison Avec Des Composés Similaires

Uniqueness of BRD4 Inhibitor-23: this compound stands out due to its unique chemical structure and high binding affinity to BRD4. It has demonstrated significant anti-proliferative activity against various cancer cell lines and has shown potential in combination therapies to enhance therapeutic efficacy .

Activité Biologique

BRD4 (Bromodomain-containing protein 4) is a member of the BET (bromodomain and extraterminal) protein family, which plays a crucial role in regulating gene expression and has been implicated in various cancers. The compound BRD4 Inhibitor-23 is part of a growing class of small molecules designed to inhibit BRD4's activity, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation. This article presents an overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound primarily functions by disrupting the interaction between BRD4 and acetylated lysines on histones, leading to altered transcriptional regulation. This inhibition can induce apoptosis in cancer cells and suppress tumor growth through several mechanisms:

  • Inhibition of Oncogenic Pathways : BRD4 is known to regulate key oncogenes such as c-Myc and Cyclin D1. By inhibiting BRD4, this compound reduces the expression of these oncogenes, which are critical for cancer cell proliferation and survival .
  • Induction of Programmed Cell Death (PCD) : The compound has been shown to promote PCD by enhancing the expression of pro-apoptotic factors while suppressing anti-apoptotic proteins like BCL-2 .
  • Regulation of Autophagy : Recent studies indicate that BRD4 can negatively regulate autophagy-related genes. Inhibition by this compound may lead to increased autophagy, contributing to cell death in cancer cells .

Case Studies

  • Salivary Adenoid Cystic Carcinoma : A study utilizing JQ1, a known BRD4 inhibitor similar to this compound, demonstrated significant reductions in cell growth and invasion in salivary adenoid cystic carcinoma cell lines. The treatment resulted in decreased levels of c-Myc and BCL-2 proteins, confirming the compound's efficacy in targeting BRD4-mediated pathways .
  • Ovarian Cancer : Another investigation reported that AZD5153, another BRD4 inhibitor, enhanced antitumor immunity by modulating macrophage polarization. This suggests that BRD4 inhibitors can also influence immune responses in the tumor microenvironment, potentially improving therapeutic outcomes .

Data Table

StudyCell LineConcentration (μM)Effect on c-MycEffect on BCL-2Induction of Apoptosis
ACC-LM0.1 - 1DecreasedDecreasedYes
OvarianNot specifiedNot measuredNot measuredYes

Propriétés

Formule moléculaire

C22H19F2N3O4S

Poids moléculaire

459.5 g/mol

Nom IUPAC

1-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-3-methyl-5H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-8-18(27-11-13(2)20-17(27)6-7-25-21(20)28)22(26-10-14)31-19-5-4-15(23)9-16(19)24/h4-11H,3,12H2,1-2H3,(H,25,28)

Clé InChI

XJYPAGQKIHIXCO-UHFFFAOYSA-N

SMILES canonique

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N3C=C(C4=C3C=CNC4=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.